2-(4-Chlorophenyl)-2-fluoropropan-1-OL
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Overview
Description
2-(4-Chlorophenyl)-2-fluoropropan-1-OL is an organic compound that features a chlorophenyl group and a fluorine atom attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-fluoropropan-1-OL typically involves the reaction of 4-chlorobenzaldehyde with fluorinated reagents under controlled conditions. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography or recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-fluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(4-Chlorophenyl)-2-fluoropropanone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(4-Chlorophenyl)-2-fluoropropan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-fluoropropan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-fluoropropane: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
2-(4-Chlorophenyl)-2-fluoropropanoic acid: Contains a carboxylic acid group instead of a hydroxyl group, affecting its acidity and solubility.
4-Chlorophenyl-2-fluoropropanol: Similar structure but with variations in the position of the fluorine atom.
Uniqueness
2-(4-Chlorophenyl)-2-fluoropropan-1-OL is unique due to the presence of both a chlorophenyl group and a fluorine atom on the same carbon, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-fluoropropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTQDTLTLHVVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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